Floverine
Overview
Description
Floverine is a fluorine-based compound known for its unique chemical properties and wide range of applications. Fluorine compounds are highly reactive and versatile, making them valuable in various scientific and industrial fields. This compound, in particular, has garnered attention due to its stability and effectiveness in specific reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of floverine involves several synthetic routes, primarily focusing on the introduction of fluorine atoms into organic or inorganic molecules. One common method is the direct fluorination of organic compounds using elemental fluorine. This process requires stringent conditions due to the high reactivity of fluorine gas, often conducted at low temperatures and in the presence of inert solvents .
Industrial Production Methods
Industrial production of this compound typically involves the electrolysis of potassium hydrogen fluoride in anhydrous hydrogen fluorideThe process requires careful handling to prevent explosive recombination of the gases .
Chemical Reactions Analysis
Types of Reactions
Floverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: This compound participates in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, potassium fluoride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state fluorine compounds, while substitution reactions can produce a variety of fluorinated organic molecules .
Scientific Research Applications
Floverine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs that exhibit improved bioavailability and metabolic stability.
Industry: Applied in the production of high-performance materials, such as fluoropolymers and specialty chemicals
Mechanism of Action
The mechanism of action of floverine involves its interaction with molecular targets through the formation of strong covalent bonds with carbon, hydrogen, and other elements. These interactions often result in the stabilization of reactive intermediates and the enhancement of reaction rates. The molecular pathways involved include the activation of specific enzymes and the modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Floverine can be compared to other fluorine-based compounds, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. While other fluorine compounds may exhibit high reactivity, this compound’s stability under various conditions makes it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVTBASZDLZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181762 | |
Record name | Floverine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27318-86-1 | |
Record name | Floverine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floverine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLOVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77YM77P92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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